(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
Description
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is a synthetic α,β-unsaturated carbonyl compound characterized by a cyano group at the α-position, a 4-ethoxyphenyl substituent at the β-position, and a pyridin-2-ylamide group. The ethoxy group on the phenyl ring contributes moderate electron-donating effects, balancing lipophilicity and solubility, while the pyridinyl moiety enhances hydrogen-bonding capabilities. This structural framework is common in medicinal chemistry for targeting enzymes or receptors with aromatic or heterocyclic binding pockets .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-15-8-6-13(7-9-15)11-14(12-18)17(21)20-16-5-3-4-10-19-16/h3-11H,2H2,1H3,(H,19,20,21)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOUTILTKHBRDE-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330150 | |
| Record name | (E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
496021-18-2 | |
| Record name | (E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide, with the CAS number 195379-45-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 293.32 g/mol. It features a cyano group, an ethoxyphenyl moiety, and a pyridinyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| CAS Number | 195379-45-4 |
| Purity | Typically 95% |
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including modulation of inflammatory pathways and interaction with specific molecular targets.
In studies involving related compounds, significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα were observed, suggesting that these compounds may inhibit inflammatory responses by targeting pathways involved in cytokine production .
Anti-inflammatory Activity
A notable study investigated the anti-inflammatory potential of phenylacrylamide derivatives, which are structurally similar to this compound. The compound demonstrated significant anti-edematogenic activity in vivo, reducing paw edema in CFA-induced models. The results indicated that at doses of 50 mg/kg, the compound was comparable to dexamethasone control groups .
Cytotoxicity and Cell Viability
In vitro assays conducted on macrophage cultures showed that treatment with non-cytotoxic concentrations of similar compounds led to reduced nitrite production and modulation of cytokine synthesis. This suggests potential therapeutic applications in managing inflammatory diseases without significant cytotoxic effects .
Case Studies
- In Vivo Model : In a zymosan-induced peritonitis model, administration of (E)-2-cyano-N,3-diphenylacrylamide (a related compound) significantly decreased leukocyte migration by up to 90% at specific doses. This highlights the potential efficacy of such compounds in treating acute inflammatory responses .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in inflammation, such as COX-2 and iNOS. This binding affinity suggests a mechanism by which these compounds could exert their anti-inflammatory effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α-cyanoacrylamides, which are explored for their diverse bioactivities. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights :
Electronic Effects: The cyano group in the target compound stabilizes the enamide system via conjugation, a feature shared with AGK2 . However, analogs lacking this group (e.g., (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide) rely on trifluoromethyl groups for electronic modulation, which may compromise solubility . The 4-ethoxyphenyl substituent provides balanced lipophilicity (LogP ~3.2 estimated) compared to dichlorophenyl (LogP ~4.5) or trifluoromethylphenyl (LogP ~4.0) groups, reducing toxicity risks .
Bioactivity Profiles: Antimicrobial Activity: The target compound’s pyridinylamide group may enhance interactions with bacterial targets (e.g., Staphylococcus aureus enzymes) compared to simpler phenylamide analogs . Enzyme Inhibition: Unlike AGK2, which inhibits SIRT2 via quinoline-furan interactions, the target compound’s ethoxyphenyl-pyridinyl system may target kinases or proteases with polar active sites .
Synthetic Accessibility: Yields for similar α-cyanoacrylamides range from 54–90% (e.g., 90% for 5b in ), suggesting the target compound’s synthesis could follow optimized routes with comparable efficiency .
Structural Analysis :
- Crystallographic studies using SHELX () and ORTEP () reveal that substituent positioning (e.g., ethoxy vs. methoxy) significantly impacts molecular planarity and packing, influencing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
